molecular formula C25H25N3O3S B6432968 5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL CAS No. 1105233-07-5

5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL

Cat. No.: B6432968
CAS No.: 1105233-07-5
M. Wt: 447.6 g/mol
InChI Key: BWRHXJMCRBNBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the alkylation of the oxazole ring with 4-ethoxyphenyl bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrimidine ring: This is typically done through a condensation reaction involving appropriate amines and aldehydes.

    Attachment of the benzyl group: This step involves the alkylation of the pyrimidine ring with benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxazole or pyrimidine rings.

    Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various halides and bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxazole or pyrimidine derivatives, and substituted benzyl or ethoxyphenyl derivatives.

Scientific Research Applications

5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL has several scientific research applications:

Mechanism of Action

The mechanism by which 5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the survival and replication of viruses or bacteria. The compound may inhibit these targets, thereby preventing the proliferation of pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 5-BENZYL-2-({[2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL
  • 5-BENZYL-2-({[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL

Uniqueness

The presence of the ethoxy group in 5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL may confer unique properties such as increased lipophilicity and enhanced interaction with biological membranes, which can improve its efficacy as an antiviral or antimicrobial agent.

Properties

IUPAC Name

5-benzyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-4-30-20-12-10-19(11-13-20)24-27-22(17(3)31-24)15-32-25-26-16(2)21(23(29)28-25)14-18-8-6-5-7-9-18/h5-13H,4,14-15H2,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRHXJMCRBNBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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